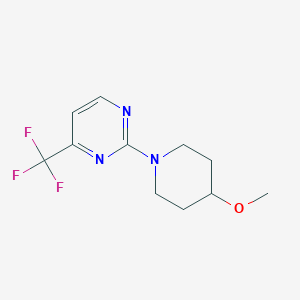

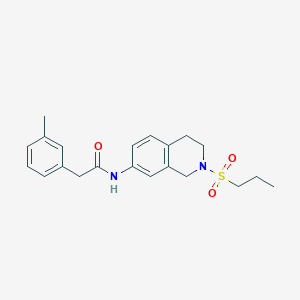

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as MPTP and is a pyrimidine derivative that contains a trifluoromethyl group and a methoxypiperidine moiety.

Scientific Research Applications

Corrosion Inhibition

New pyrimidine derivatives have been synthesized and studied for their inhibitive action against the corrosion of mild steel in acidic medium. These studies include electrochemical techniques, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM). Density functional theory (DFT) was also employed for theoretical calculations, highlighting the potential application of such derivatives in corrosion protection (Yadav et al., 2015).

Synthesis and Marine Alkaloid Studies

Research focused on the synthesis of pyrimidine derivatives, specifically targeting marine alkaloids like variolins and meridianins. This includes a nine-step synthesis process, contributing to the understanding of marine-origin compounds and their potential applications (Fresneda et al., 2000).

ASK1 Inhibitors

Pyrimidine derivatives have been claimed as ASK1 inhibitors, useful in the treatment of inflammation and pain. The broad potential utility of these compounds, especially for conditions like osteoarthritis and neuropathic pain, highlights their importance in medical research (Norman, 2012).

Chemical and Biological Studies

There is research on the azannulation of hexadienones leading to the formation of pyridines and pyrimidines. These classes of compounds are significant from both chemical and biological perspectives, showcasing the versatility of pyrimidine derivatives in various fields of study (Cocco et al., 2001).

Photophysical Studies

Pyrimidine-based push-pull systems have been synthesized and analyzed for their photophysical properties. These studies, involving solvatochromic and time-resolved spectroscopy, are critical for the development of organic materials in fields like white organic light-emitting diodes (WOLEDs) (Fecková et al., 2020).

Antifungal Effects

Research on pyrimidine derivatives has shown antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This highlights the potential use of these compounds in developing new antifungal agents (Jafar et al., 2017).

Antiviral Activity

Studies on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have revealed their potential in inhibiting retrovirus replication. This indicates the significance of pyrimidine derivatives in antiviral research, particularly against human immunodeficiency virus (HIV) (Hocková et al., 2003).

Herbicidal Activity

Research on 6-(4-phenoxyphenoxy)pyrimidines and triazines has shown high herbicidal activity, especially when methoxy groups are present at specific positions on the pyrimidine and triazine rings. This demonstrates the agricultural applications of pyrimidine derivatives in weed control (Nezu et al., 1996).

properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O/c1-18-8-3-6-17(7-4-8)10-15-5-2-9(16-10)11(12,13)14/h2,5,8H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVWXNMROZODH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2891644.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2891648.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2891662.png)